3-(2-Nitrophenyl)oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Nitrophenyl)oxetane is a chemical compound characterized by a four-membered oxetane ring substituted with a 2-nitrophenyl group
Vorbereitungsmethoden
The synthesis of 3-(2-Nitrophenyl)oxetane typically involves the formation of the oxetane ring through epoxide opening reactions. One common method is the reaction of epoxides with trimethyloxosulfonium ylide, which results in the formation of the oxetane ring . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-(2-Nitrophenyl)oxetane undergoes various chemical reactions, including:
Oxidation and Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions, leading to the formation of different products.
Common reagents used in these reactions include nitric acid for nitration and various reducing agents for the reduction of the nitro group. Major products formed from these reactions include 2-substituted propane-1,3-diol dinitrates and other derivatives depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
3-(2-Nitrophenyl)oxetane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Nitrophenyl)oxetane involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, leading to various biological effects. The nitro group plays a crucial role in these reactions, often acting as an electron-withdrawing group that facilitates the formation of reactive species .
Vergleich Mit ähnlichen Verbindungen
3-(2-Nitrophenyl)oxetane can be compared with other oxetane derivatives, such as 3-(4-nitrophenyl)oxetane and 3-phenyloxetane . These compounds share similar structural features but differ in their reactivity and applications.
Eigenschaften
CAS-Nummer |
189572-00-7 |
---|---|
Molekularformel |
C9H9NO3 |
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
3-(2-nitrophenyl)oxetane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)9-4-2-1-3-8(9)7-5-13-6-7/h1-4,7H,5-6H2 |
InChI-Schlüssel |
GCGSVEGHJAVUGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.